molecular formula C10H15O2P B14546004 Ethyl methyl(2-methylphenyl)phosphinate CAS No. 61820-30-2

Ethyl methyl(2-methylphenyl)phosphinate

Cat. No.: B14546004
CAS No.: 61820-30-2
M. Wt: 198.20 g/mol
InChI Key: AGFMWTJYAWXSOO-UHFFFAOYSA-N
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Description

Ethyl methyl(2-methylphenyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl(2-methylphenyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with 2-methylphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization .

Another method involves the use of a palladium-catalyzed cross-coupling reaction between ethyl phosphinate and 2-methylphenyl halides. This method offers high yields and operational simplicity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl methyl(2-methylphenyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl methyl(2-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes. For instance, as a metalloprotease inhibitor, the compound binds to the active site of the enzyme, interfering with the enzyme’s ability to catalyze the hydrolysis of peptide bonds. This inhibition is achieved through the formation of a stable complex between the phosphinate group and the metal ion in the enzyme’s active site .

Comparison with Similar Compounds

Ethyl methyl(2-methylphenyl)phosphinate can be compared with other similar compounds, such as:

Properties

CAS No.

61820-30-2

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]-2-methylbenzene

InChI

InChI=1S/C10H15O2P/c1-4-12-13(3,11)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3

InChI Key

AGFMWTJYAWXSOO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)C1=CC=CC=C1C

Origin of Product

United States

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